Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate” is a synthetic compound . It is also known as "Bexarotene Related Compound A" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized according to the method of Boehm and co-workers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene core with multiple methyl groups and a carbonyl group attached . The exact structure can be confirmed by IR, 1H-NMR, and HR-MS spectra .Scientific Research Applications
PET Imaging Applications
A significant application of derivatives of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate is in the field of PET imaging. For instance, a fluorine-18 labeled analogue was synthesized for PET imaging of the retinoid X receptor (RXR), highlighting the compound's potential in diagnosing and studying diseases (Wang et al., 2014). This process involved multi-step synthesis and nucleophilic substitution to achieve the target tracer with high radiochemical yield and specific activity.
RXR-Selective Retinoids
Another application is in the development of retinoid X receptor-selective retinoids. A study described the synthesis of potent RXR-selective compounds based on the structure of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate, which demonstrated significant biological activity and provided insights into the selective activation of RXR, potentially offering pharmacological tools for elucidating the biological roles of retinoid receptors (Boehm et al., 1994).
Synthesis of RXR Agonists
Further research includes the synthesis of RXR partial agonists for potential treatment of CNS diseases. A study synthesized an RXR partial agonist with significant brain uptake and biodistribution, suggesting its potential in treating conditions like Alzheimer's and Parkinson's diseases (Shibahara et al., 2017). The methodology used for synthesizing the carbon-11-labeled tracer might also be useful for other compounds bearing π-rich heterocyclic rings.
Future Directions
The future directions for research involving this compound could include further exploration of its antileukemic activities, as well as its potential applications in the treatment of other diseases . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
methyl 4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLPJYIGJZAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471185 |
Source
|
Record name | Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate | |
CAS RN |
153559-45-6 |
Source
|
Record name | Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153559-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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